

Spectroscopic Profile of 3-Hydroxypropanamide: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxypropanamide

Cat. No.: B015828

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-hydroxypropanamide** (CAS No: 2651-43-6), a valuable building block in organic synthesis and drug discovery. Due to the limited availability of public experimental spectra, this document combines predicted data with established spectroscopic principles to offer a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **3-hydroxypropanamide**.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.7	Triplet	2H	-CH ₂ -OH
~2.4	Triplet	2H	-CH ₂ -C(O)NH ₂
~7.0 - 7.5	Broad Singlet	1H	-C(O)NH ₂ (one H)
~6.5 - 7.0	Broad Singlet	1H	-C(O)NH ₂ (one H)
~4.0	Broad Singlet	1H	-OH

Note: Chemical shifts are referenced to a standard (e.g., TMS). The amide and hydroxyl proton signals may be broad and their chemical shifts can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~175	C=O (Amide Carbonyl)
~60	-CH ₂ -OH
~38	-CH ₂ -C(O)NH ₂

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Intensity
3400-3200	O-H & N-H	Stretching	Strong, Broad
3000-2850	C-H	Stretching	Medium
~1670	C=O	Stretching (Amide I)	Strong
~1640	N-H	Bending (Amide II)	Medium
~1420	C-N	Stretching	Medium
~1050	C-O	Stretching	Strong

Table 4: Expected Mass Spectrometry Fragmentation

m/z	Fragment Ion	Comments
89	$[\text{C}_3\text{H}_7\text{NO}_2]^+$	Molecular Ion (M^+)
72	$[\text{M} - \text{NH}_3]^+$	Loss of ammonia
71	$[\text{M} - \text{H}_2\text{O}]^+$	Loss of water
44	$[\text{C}(\text{O})\text{NH}_2]^+$	Amide fragment
45	$[\text{CH}_2\text{OH}]^+$	Hydroxymethyl fragment
31	$[\text{CH}_2\text{OH}]^+$	Loss of CO from amide fragment

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing spectroscopic data. The following sections outline generalized procedures for obtaining NMR, IR, and MS data for a compound like **3-hydroxypropanamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **3-hydroxypropanamide**.

Methodology:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **3-hydroxypropanamide** in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , D_2O , or CDCl_3). The choice of solvent is critical and will affect the chemical shifts of exchangeable protons (OH and NH_2).
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters (^1H NMR):

- Spectrometer: 400 MHz or higher field strength for better resolution.
- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Temperature: 298 K (25 °C).
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Temperature: 298 K (25 °C).
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the reference standard.
 - Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.
 - Analyze coupling patterns (multiplicities) to deduce connectivity.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-hydroxypropanamide**.

Methodology:

- Sample Preparation:
 - Solid Sample (KBr Pellet): Mix a small amount of **3-hydroxypropanamide** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Liquid/Solid Sample (Attenuated Total Reflectance - ATR): Place a small amount of the sample directly onto the ATR crystal.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Acquisition and Analysis:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify characteristic absorption bands and assign them to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-hydroxypropanamide**.

Methodology:

- Sample Preparation:
 - Dissolve a small amount of **3-hydroxypropanamide** in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.
- Instrumentation and Analysis:
 - Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that is likely to show the molecular ion, while EI is a hard ionization technique that will produce more fragmentation.
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
 - Mass Range: Scan from m/z 30 to 200.
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Hydroxypropanamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b015828#spectroscopic-data-of-3-hydroxypropanamide-nmr-ir-ms\]](https://www.benchchem.com/product/b015828#spectroscopic-data-of-3-hydroxypropanamide-nmr-ir-ms)

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